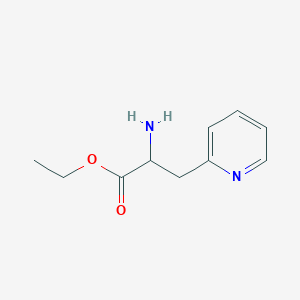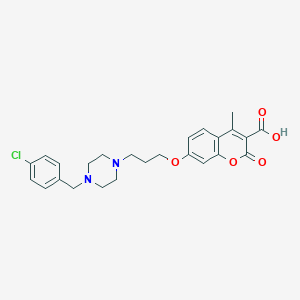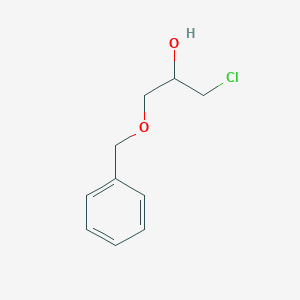
1-Benzyloxy-3-chloro-2-propanol
Übersicht
Beschreibung
1-Benzyloxy-3-Chloro-2-Propanol, also known as BCP, is a chemical compound with the molecular formula C10H13ClO2 . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . BCP is a colorless to pale yellow liquid with a mild, pleasant odor . It is soluble in water and is flammable .
Molecular Structure Analysis
The molecular formula of 1-Benzyloxy-3-chloro-2-propanol is C10H13ClO2 . Its average mass is 200.662 Da and its monoisotopic mass is 200.060410 Da .Physical And Chemical Properties Analysis
1-Benzyloxy-3-chloro-2-propanol has a boiling point of 104 °C (at a pressure of 0.1 Torr), a density of 1.174±0.06 g/cm3, and a pKa of 13.25±0.20 .Wissenschaftliche Forschungsanwendungen
It has been used as an intermediate in the synthesis of beta-adrenergic receptor blockers, contributing to the preparation of highly optically pure compounds for these agents and antihypertensive medications (Kapoor et al., 2003).
The compound can be synthesized for the production of pharmaceuticals. For instance, 1-benzyloxy-but-3-en-2-one, a related compound, has been synthesized from 2-chloro-1,1-dimethoxy ethane, demonstrating its utility in pharmaceutical synthesis (Shen Liqun, 2011).
It is used in protecting alcohols from waste disposal and benzylation reactions, highlighting its role in chemical synthesis and environmental applications (Poon et al., 2007).
Derivatives of this compound, such as 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, have potential as antidepressant agents. They show good activity in animal models with relatively low anticholinergic side effects (Clark et al., 1979).
Its use in the synthesis of unsaturated sulfones, acting as a precursor in acid-catalyzed benzylation, is noted in organic synthesis (Enders et al., 2003).
The yeast reductase YOL151W has been utilized to efficiently generate (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, indicating its promise in the synthesis of antidepressant drugs (Choi et al., 2010).
Safety And Hazards
1-Benzyloxy-3-chloro-2-propanol may cause skin and eye irritation, and prolonged exposure may have harmful effects on health . It is recommended to handle BCP with caution . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-chloro-2-propanol | |
CAS RN |
13991-52-1 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

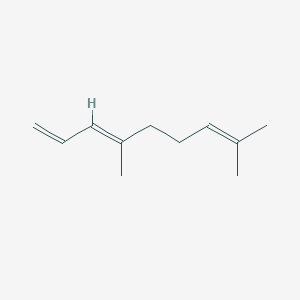
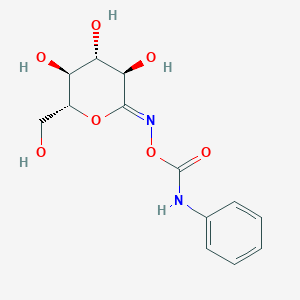
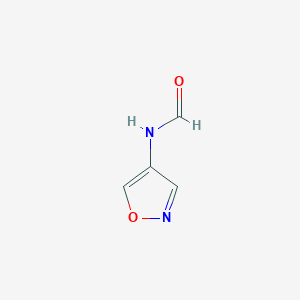
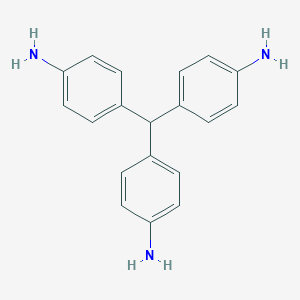
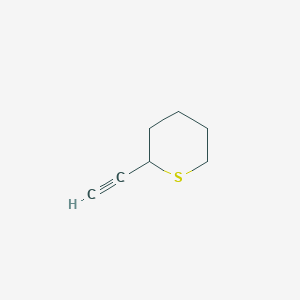
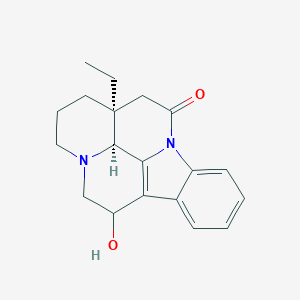
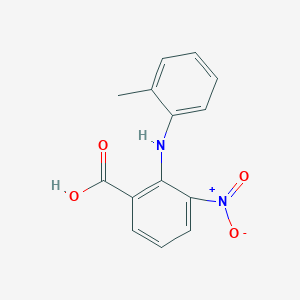
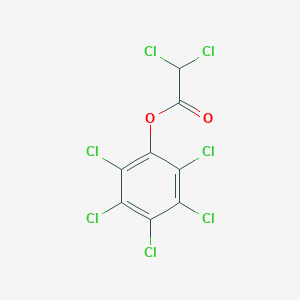
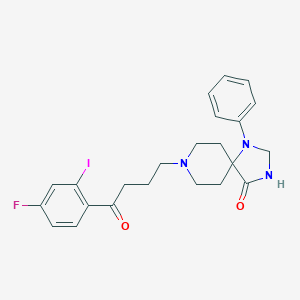
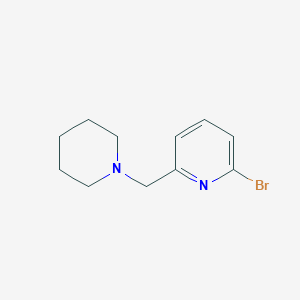
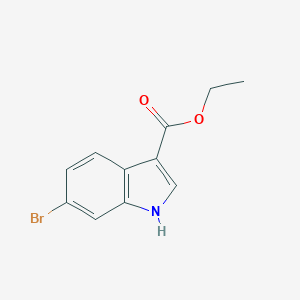
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
